molecular formula C7H7BrN2O B13666593 3-Amino-2-bromobenzamide

3-Amino-2-bromobenzamide

Cat. No.: B13666593
M. Wt: 215.05 g/mol
InChI Key: NHSGNHIVYXCVOB-UHFFFAOYSA-N
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Description

3-Amino-2-bromobenzamide: is an organic compound with the molecular formula C7H7BrN2O It is a derivative of benzamide, where the benzene ring is substituted with an amino group at the third position and a bromine atom at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Direct Condensation Method: One common method for synthesizing 3-Amino-2-bromobenzamide involves the direct condensation of 2-amino-3-bromobenzoic acid with ammonia or an amine source.

    Ultrasonic Irradiation Method: Another method involves the use of ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4).

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the methods mentioned above can be scaled up for industrial applications, especially the ultrasonic irradiation method due to its efficiency and eco-friendliness.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium azide, potassium cyanide, amines; typically performed in polar aprotic solvents like DMF or DMSO.

    Suzuki-Miyaura Coupling: Palladium catalysts, boron reagents; performed in solvents like toluene or ethanol under inert atmosphere.

Major Products:

    Substitution Reactions: Products include azides, nitriles, and substituted amides.

    Coupling Reactions: Products include biaryl compounds and other substituted aromatic compounds.

Mechanism of Action

The mechanism of action of 3-Amino-2-bromobenzamide and its derivatives often involves the inhibition of specific enzymes or receptors. For example, as a Factor Xa inhibitor, it binds to the active site of the enzyme, preventing the conversion of prothrombin to thrombin, thereby inhibiting blood coagulation . The presence of the amino and bromine substituents enhances its binding affinity and specificity towards the target enzyme.

Comparison with Similar Compounds

Uniqueness:

    3-Amino-2-bromobenzamide: is unique due to its specific substitution pattern, which provides a balance of reactivity and stability, making it a versatile intermediate for various synthetic applications.

Properties

Molecular Formula

C7H7BrN2O

Molecular Weight

215.05 g/mol

IUPAC Name

3-amino-2-bromobenzamide

InChI

InChI=1S/C7H7BrN2O/c8-6-4(7(10)11)2-1-3-5(6)9/h1-3H,9H2,(H2,10,11)

InChI Key

NHSGNHIVYXCVOB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)N)Br)C(=O)N

Origin of Product

United States

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